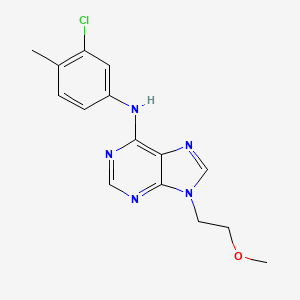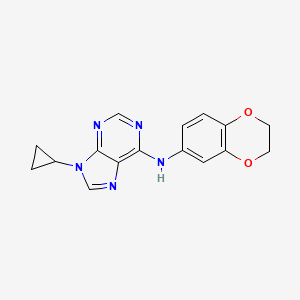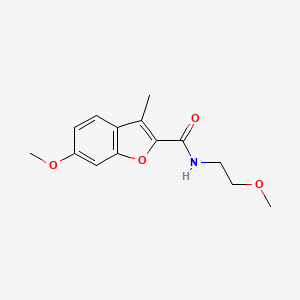![molecular formula C15H18N4O3 B6443615 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide CAS No. 1234943-56-6](/img/structure/B6443615.png)
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide” belongs to a class of compounds known as 4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZINES . These compounds are modulators of GPR139, a G protein-coupled receptor . They are used in treating diseases, disorders, or conditions associated with GPR139 .
Synthesis Analysis
The synthesis of such compounds involves processes that are detailed in patents . The preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis have been described .Molecular Structure Analysis
The molecular structure of these compounds is complex and involves a benzotriazine ring . The exact structure would depend on the specific substituents and their positions on the ring.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction .Applications De Recherche Scientifique
Modulators of GPR139
The compound is used as a modulator of GPR139, a G protein-coupled receptor . It acts as an agonist of GPR139, which means it can bind to this receptor and activate it . This has potential applications in treating diseases, disorders, or conditions associated with GPR139 .
Treatment of Neurological Disorders
Given its role as a GPR139 agonist, the compound could potentially be used in the treatment of neurological disorders . GPR139 is expressed in the brain, particularly in areas like the striatum and hypothalamus, which are involved in the regulation of many neurological functions .
Drug Development
The compound’s interaction with GPR139 could make it a valuable tool in drug development . By studying how the compound affects GPR139, researchers could gain insights into the receptor’s function and how it can be targeted to treat various conditions .
Peptide Synthesis
The compound’s structure, particularly the 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl moiety, has been used in the synthesis of peptides . This could have applications in the development of new drugs and therapies .
Organic Thin Film Transistors (OTFTs)
While not directly related to the compound , similar structures have been used in the fabrication of organic thin film transistors (OTFTs) . It’s possible that the compound could have similar applications.
Solar Cells
Again, while not directly related to the compound , similar structures have been used in the fabrication of solar cells . The compound could potentially have similar applications.
Mécanisme D'action
Target of Action
The primary target of this compound is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, or conditions, and the modulation of this receptor can have therapeutic effects .
Mode of Action
The compound acts as an agonist of GPR139 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to GPR139, activating the receptor and triggering a response.
Propriétés
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10(14(20)16-9-11-5-4-8-22-11)19-15(21)12-6-2-3-7-13(12)17-18-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKHINOJSRCMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCO1)N2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443539.png)
![N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443541.png)
![2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443548.png)
![2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6443554.png)
![N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443567.png)
![N-[(4-bromophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443571.png)
![N-[(2,4-dichlorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443577.png)



![6-methoxy-3-methyl-N-[(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6443598.png)
![3-{methyl[1-(9-methyl-9H-purin-6-yl)pyrrolidin-3-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6443617.png)
![3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)(methyl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443621.png)